Di-n-butylacetaldehyde
Overview
Description
Di-n-butylacetaldehyde, also known as 2-butylhexanal, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a characteristic aldehyde odor. The compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-butylacetaldehyde can be synthesized through the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound is produced using similar hydroformylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: this compound can be oxidized to form di-n-butylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to di-n-butyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Di-n-butylacetic acid.
Reduction: Di-n-butyl alcohol.
Substitution: Various substituted di-n-butyl derivatives.
Scientific Research Applications
Di-n-butylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of aldehyde dehydrogenase enzymes, which play a crucial role in the metabolism of aldehydes.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Di-n-butylacetaldehyde exerts its effects primarily through its aldehyde functional group. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity is exploited in various chemical reactions and biological processes. The compound can also undergo oxidation and reduction reactions, which are catalyzed by specific enzymes in biological systems .
Comparison with Similar Compounds
Butyraldehyde: A shorter-chain aldehyde with similar reactivity but different physical properties.
Hexanal: Another aldehyde with a similar structure but different chain length.
Octanal: A longer-chain aldehyde with similar chemical properties.
Uniqueness: Di-n-butylacetaldehyde is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-butylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-7-10(9-11)8-6-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACNVJFSQSOKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391619 | |
Record name | Di-n-butylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18459-51-3 | |
Record name | Di-n-butylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-n-butylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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